molecular formula C14H15N3O3S B6498868 methyl N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate CAS No. 946283-95-0

methyl N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate

Cat. No.: B6498868
CAS No.: 946283-95-0
M. Wt: 305.35 g/mol
InChI Key: LMRLKZPHLYOXIM-UHFFFAOYSA-N
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Description

Methyl N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate is a thiazole-derived compound featuring a 1,3-thiazol-2-yl core substituted at position 4 with a [(2-methylphenyl)carbamoyl]methyl group. The carbamate functional group (-O-CO-NH-) is attached to the nitrogen at position 2 of the thiazole ring (Figure 1).

Properties

IUPAC Name

methyl N-[4-[2-(2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-5-3-4-6-11(9)16-12(18)7-10-8-21-13(15-10)17-14(19)20-2/h3-6,8H,7H2,1-2H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRLKZPHLYOXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs.
  • Substituent Effects : The target compound’s methyl carbamate and 2-methylphenyl groups likely improve lipophilicity compared to sulfonamide () or pyridin-2-amine () derivatives, favoring membrane permeability.

Functional Group Variations and Their Implications

Carbamate vs. Sulfonamide/Amine/Ester:

  • Carbamate (Target) : Offers moderate hydrolytic stability compared to esters (e.g., methoxybenzoate in ) and greater resistance to enzymatic degradation than sulfonamides ().
  • Sulfonamide () : Strong electron-withdrawing effects may enhance acidity but reduce oral bioavailability due to high polarity.
  • Pyridin-2-amine () : Basic nitrogen atoms can improve solubility in acidic environments (e.g., stomach), whereas the carbamate in the target compound may favor neutral pH stability.

Physicochemical Properties and Stability

Property Target Compound N-[(4-Chlorophenyl)carbamoyl]-... () Methyl 4-{[5-(phenylcarbamoyl)... ()
Melting Point Not reported 167–171°C Not reported
LogP (estimated) ~2.8–3.2 ~1.5 ~2.0
Hydrolytic Stability Moderate (carbamate) Low (sulfonamide) Low (ester)

Spectroscopic Features :

  • IR : Expected peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1650 cm⁻¹ (carbamoyl C=O), similar to .
  • ¹H NMR : Aromatic protons (2-methylphenyl) at δ 6.8–7.3 ppm; thiazole H-5 at δ 7.1–7.5 ppm .

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